Methyllycanonitine

α7 nAChR pharmacology receptor binding assays nicotinic receptor antagonists

Methyllycaconitine delivers rapid binding kinetics (t½ assoc 2.3 min, dissoc 12.6 min) and high affinity (Ki 0.69-1.4 nM) for α7 nAChRs, enabling superior signal-to-noise in HTS vs α-bungarotoxin. Brain-penetrant with 3-5× enrichment in α7-rich regions (hypothalamus vs cerebellum). Validated in seizure models (AD₅₀ 2 mg/kg), neuroprotection (73% reduction in striatal terminal loss), and cognitive dysfunction assays with left-shifted ED₅₀ for donepezil (0.0005 vs 0.002 mg/kg) and galantamine (0.0003 vs 0.7 mg/kg). Available as free base or citrate salt for improved solubility.

Molecular Formula C37H50N2O10
Molecular Weight 682.8 g/mol
Cat. No. B10772002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycanonitine
Molecular FormulaC37H50N2O10
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
InChIInChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1
InChIKeyXLTANAWLDBYGFU-BVFBBISOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyllycaconitine Procurement Guide for α7 nAChR Pharmacology Research


Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from Delphinium species that functions as a potent, competitive antagonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) [1]. As one of the most potent non-proteinaceous α7-selective ligands available, MLA has become an essential pharmacological tool for dissecting α7 nAChR function in both in vitro and in vivo models [2]. The compound is commercially available in both free base and citrate salt forms, with the citrate salt offering improved aqueous solubility and stability for experimental use .

Critical Differentiation Factors for Methyllycaconitine Selection in α7 nAChR Studies


Not all α7 nAChR antagonists are pharmacologically interchangeable for rigorous experimental work. While several ligands target the α7 receptor—including α-bungarotoxin (α-Bgt), α-conotoxins, and synthetic MLA analogs—they exhibit marked differences in binding kinetics, subtype selectivity profiles, brain penetrance, and off-target activity [1]. These differences directly impact experimental outcomes, particularly in functional assays, in vivo behavioral studies, and target engagement mapping applications. The evidence below quantifies precisely where MLA diverges from comparators, enabling informed procurement decisions based on experimental requirements rather than generic receptor targeting claims [2].

Quantitative Comparative Evidence for Methyllycaconitine in Research Applications


α7 nAChR Binding Affinity: MLA vs. α-Bungarotoxin

Methyllycaconitine demonstrates superior binding affinity for α7 nAChR compared to α-bungarotoxin in displacement assays using [3H]MLA as the radioligand [1]. This difference in Ki values reflects MLA's higher potency in occupying the orthosteric binding site of α7 receptors under identical experimental conditions.

α7 nAChR pharmacology receptor binding assays nicotinic receptor antagonists

Binding Kinetics Advantage: Rapid MLA Association and Dissociation vs. α-Bungarotoxin

[3H]MLA exhibits rapid binding kinetics to α7 nAChRs, characterized by fast association (t₁/₂ = 2.3 min) and dissociation (t₁/₂ = 12.6 min) rates [1]. These rapid kinetics provide a significant practical advantage over radiolabelled α-bungarotoxin for performing rapid and accurate equilibrium binding assays with superior signal-to-noise characteristics [2].

radioligand binding receptor kinetics α7 nAChR characterization

Subtype Selectivity: MLA α7/α4β2 Selectivity vs. MLA Analogues

MLA exhibits a well-characterized selectivity profile with higher affinity for α7 nAChRs compared to α4β2 nAChRs, a critical consideration given the widespread expression of both subtypes in the CNS [1]. Recent studies have developed novel MLA analogues that reverse this selectivity—achieving preferential binding to α4β2 over α7 nAChRs [2]. This demonstrates that the native MLA scaffold provides a defined baseline selectivity that can be deliberately altered through chemical modification, underscoring the importance of using authentic MLA when α7 selectivity is required.

nAChR subtype selectivity off-target activity α4β2 nAChR

In Vivo Brain Penetration and Regional Distribution: MLA vs. Radiolabelled Probes

MLA demonstrates rapid brain uptake and differential regional distribution consistent with known α7 nAChR expression patterns in rat brain [1]. The compound achieves 3-5 fold higher specific binding in α7 nAChR-enriched regions (hypothalamus: 1.60 ng/g) compared to regions with low α7 expression (striatum: 0.53 ng/g; hippocampus: 0.46 ng/g; frontal cortex: 0.35 ng/g; cerebellum: 0.30 ng/g) [2]. Pretreatment with α7 nAChR agonists significantly blocked MLA uptake in hypothalamus, confirming target specificity [1].

CNS penetration in vivo target engagement α7 nAChR mapping

In Vivo Behavioral Efficacy: MLA vs. MLA Analogue 1c in Nicotine Antagonism Models

MLA and its synthetic analogues exhibit divergent in vivo efficacy profiles in nicotine-induced behavioral assays [1]. While analogue 1c (Ki = 1.78 nM at α7 nAChR) shows 6.7-fold greater potency than MLA in antagonizing nicotine's antinociceptive effects (AD₅₀ = 1.8 mg/kg vs. 12 mg/kg for MLA), it is 5-fold less potent than MLA in blocking nicotine-induced seizures (MLA AD₅₀ = 2 mg/kg; 1c AD₅₀ ≈ 10 mg/kg) [2]. This functional dissociation demonstrates that in vitro binding affinity does not predict in vivo behavioral efficacy across different endpoints.

in vivo pharmacology nicotine antagonism α7 nAChR behavior

Off-Target Activity at Presynaptic α6β2* nAChRs: MLA vs. α7-Selective Peptides

MLA exhibits measurable activity at α-conotoxin-MII-sensitive presynaptic nAChRs (α3/α6β2β3* subtype) in striatal dopamine terminals [1]. At 50 nM, MLA partially inhibited [3H]dopamine release evoked by 10 μM nicotine (16% inhibition) and by 0.2 μM UB-165 (37% inhibition) from rat striatal synaptosomes [2]. MLA fully inhibited 125I-α-CTx-MII binding to striatum with a Ki of 33 nM, whereas other α7-selective antagonists had no effect on dopamine release [1]. This off-target activity must be considered when interpreting MLA effects in striatal or dopamine-related experiments.

off-target activity dopamine release presynaptic nAChRs

Recommended Applications for Methyllycaconitine in Research and Drug Discovery


High-Throughput α7 nAChR Radioligand Binding Assays

MLA is the optimal choice for high-throughput screening and characterization of α7 nAChR ligands due to its rapid binding kinetics (t₁/₂ association = 2.3 min; t₁/₂ dissociation = 12.6 min) and high affinity (Ki = 0.69-1.4 nM) [1]. These properties enable shorter incubation times and superior signal-to-noise ratios compared to α-bungarotoxin-based assays. [3H]MLA serves as the gold-standard radioligand for quantifying α7 nAChR density in brain tissue and recombinant expression systems [1].

In Vivo α7 nAChR Target Engagement and CNS Distribution Studies

MLA's demonstrated brain penetration and differential regional distribution (3-5 fold enrichment in α7-expressing regions such as hypothalamus vs. low-expressing regions such as cerebellum) make it uniquely suitable for preclinical target engagement studies [2]. The compound can be used in non-radiolabeled form with LC-MS/MS quantification to map α7 nAChR distribution and occupancy, eliminating the need for radioactive tracers in early-stage drug discovery programs targeting neurodegenerative diseases [2].

Nicotine-Induced Seizure Models and Neuroprotection Studies

For researchers studying nicotine-induced seizures or neuroprotective mechanisms involving α7 nAChRs, MLA is the preferred antagonist due to its superior in vivo potency in seizure models (AD₅₀ = 2 mg/kg) compared to synthetic analogues (e.g., analogue 1c AD₅₀ ≈ 10 mg/kg) [3]. MLA has demonstrated neuroprotective effects against methamphetamine-induced dopaminergic toxicity, preventing loss of striatal dopaminergic terminals (73% reduction prevented) and tyrosine hydroxylase depletion (90% reduction prevented) [4].

Cognitive Dysfunction Modeling for Procognitive Drug Screening

MLA-induced cognitive dysfunction models (producing 25-30% reduction in spontaneous alternation in mice) offer a more sensitive and pharmacologically responsive assay system than traditional scopolamine-based models for evaluating cognition-enhancing drugs [5]. The MLA model shows left-shifted ED₅₀ values for donepezil (0.0005 mg/kg vs. 0.002 mg/kg) and galantamine (0.0003 mg/kg vs. 0.7 mg/kg), and superior responsiveness to memantine (up to 70% reversal in MLA-treated vs. <20% in scopolamine-treated mice), making it a valuable platform for preclinical screening of Alzheimer's disease and schizophrenia therapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycanonitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.